Computed Lipophilicity (XLogP3-AA) Comparison: 4-Chlorobenzyl vs. 3,4-Dichlorobenzyl Analog
The computed XLogP3-AA for CAS 339024-76-9 is 3.0, compared to a predicted XLogP3-AA of approximately 3.6 for the 3,4-dichlorobenzyl analog (CAS 339009-07-3), reflecting the impact of a second chlorine atom on the benzyl ring [1]. This difference of ~0.6 log units corresponds to a roughly 4-fold difference in predicted partition coefficient, which can influence membrane permeability, solubility, and non-specific protein binding in biological assays [1]. The mono-chlorobenzyl substitution pattern of CAS 339024-76-9 thus occupies a distinct lipophilicity space within the series.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 3,4-Dichlorobenzyl analog (CAS 339009-07-3): predicted XLogP3-AA ≈ 3.6 (computed; exact value not available from common databases) |
| Quantified Difference | ΔXLogP3-AA ≈ -0.6 (target compound ~0.6 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A ΔXLogP of 0.6 represents a meaningful divergence in predicted ADME behavior, making the two analogs non-interchangeable in permeability-limited or protein-binding-sensitive assay formats.
- [1] PubChem Compound Summary for CID 3477912 (CAS 339024-76-9). XLogP3-AA computed property. National Center for Biotechnology Information, 2025. View Source
